molecular formula C14H16BrN3O4S B2698993 3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034270-50-1

3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2698993
CAS No.: 2034270-50-1
M. Wt: 402.26
InChI Key: XBVJTEPRMIAYGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .


Molecular Structure Analysis

The molecular formula of the compound is C20H22BrN3O . The structure includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can lead to the formation of various other derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent and of the linker, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring and functionalization are some of the reactions that can be performed .


Physical and Chemical Properties Analysis

The compound has an average mass of 318.187 Da and a monoisotopic mass of 316.972107 Da . More detailed physical and chemical properties are not available in the retrieved papers.

Safety and Hazards

The compound is included in Schedule I of the 1961 Single Convention on Narcotic Drugs . This suggests that it has a high potential for abuse and no accepted medical use in treatment.

Future Directions

The future directions for this compound and its derivatives could involve further exploration of their synthesis methods, potential pharmaceutical applications, and safety profiles. As piperidine derivatives are present in many classes of pharmaceuticals , there is potential for the development of new drugs based on these compounds.

Properties

IUPAC Name

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O4S/c15-10-1-3-12(4-2-10)23(21,22)17-7-5-11(6-8-17)18-13(19)9-16-14(18)20/h1-4,11H,5-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVJTEPRMIAYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.